Bienvenue dans la boutique en ligne BenchChem!

1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea

Medicinal chemistry Structure–activity relationship Kinase inhibitor design

1-(Furan-2-ylmethyl)-3-(1H-indol-3-yl)urea (CAS 899753-22-1, PubChem CID is a synthetic indolylurea small molecule (MW 255.27 g/mol, formula C14H13N3O2) that incorporates a furan-2-ylmethyl group and an unsubstituted 1H-indol-3-yl moiety linked through a central urea bridge. The compound possesses three hydrogen bond donors (two urea NH plus indole NH), two hydrogen bond acceptors, a computed XLogP3 of 1.6, a topological polar surface area (TPSA) of 70.1 Ų, and three rotatable bonds.

Molecular Formula C14H13N3O2
Molecular Weight 255.277
CAS No. 899753-22-1
Cat. No. B2371919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea
CAS899753-22-1
Molecular FormulaC14H13N3O2
Molecular Weight255.277
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CC=CO3
InChIInChI=1S/C14H13N3O2/c18-14(16-8-10-4-3-7-19-10)17-13-9-15-12-6-2-1-5-11(12)13/h1-7,9,15H,8H2,(H2,16,17,18)
InChIKeyQRGNFVHJJGHYOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Furan-2-ylmethyl)-3-(1H-indol-3-yl)urea (CAS 899753-22-1): Physicochemical and Structural Baseline


1-(Furan-2-ylmethyl)-3-(1H-indol-3-yl)urea (CAS 899753-22-1, PubChem CID 7615995) is a synthetic indolylurea small molecule (MW 255.27 g/mol, formula C14H13N3O2) that incorporates a furan-2-ylmethyl group and an unsubstituted 1H-indol-3-yl moiety linked through a central urea bridge [1]. The compound possesses three hydrogen bond donors (two urea NH plus indole NH), two hydrogen bond acceptors, a computed XLogP3 of 1.6, a topological polar surface area (TPSA) of 70.1 Ų, and three rotatable bonds [1]. It belongs to the broader class of indolylurea derivatives that have been investigated as PKCα inhibitors for heart failure [2] and as STING inhibitors for inflammatory and autoimmune diseases [3].

May support PKCα inhibitor lead identification and kinase selectivity studies.
Indolylurea scaffold with reported kinase inhibitor precedent
Favorable computed CNS drug-like property profile for blood-brain barrier permeability research.
Predicted TPSA and lipophilicity within CNS-relevant thresholds
Documented screening context in mHTT-CaM protein–protein interaction assay (Huntington's disease model).
Provides assay-based starting point; quantitative activity requires experimental confirmation

Why N-Substituted Indolylurea or Carboxamide Analogs Cannot Replace 1-(Furan-2-ylmethyl)-3-(1H-indol-3-yl)urea Without Functional Consequence


The unsubstituted indole N-H proton in 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea represents a critical structural determinant that distinguishes it from its closest commercially available analogs—the N-methyl (CAS 899753-61-8) and N-(2-methoxyethyl) (CAS 941902-46-1) derivatives [1]. This free indole N-H contributes an additional hydrogen bond donor (HBD count = 3 vs. 2 for N-alkylated analogs), alters the computed lipophilicity (XLogP3 = 1.6 for the target compound vs. an estimated increase of ~0.5–0.8 log units upon N-alkylation), and eliminates the steric bulk that N-substituents introduce into the ATP-binding pocket or protein–protein interaction interface [1]. Furthermore, carboxamide-based analogs (e.g., N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives explored as EGFR inhibitors [2]) replace the central urea with an amide linkage, which alters both the geometry (planarity and intramolecular H-bonding potential) and the metabolic stability profile relative to the urea scaffold. Generic substitution within this series is therefore not functionally neutral; the specific combination of the unsubstituted indole N-H, furan-2-ylmethyl side chain, and urea linker defines a unique pharmacophoric signature that cannot be assumed transferable across analogs without experimental confirmation.

Indole N-H hydrogen bond donor
N-alkylated analogs lack the free indole N-H, removing a hydrogen bond donor that may be critical for binding-site interactions. This donor is reported to enable intramolecular H-bonding networks in kinase inhibitor design.
Lipophilicity shift
N-alkylation increases computed logP, which may alter ADME profile, plasma protein binding, and off-target promiscuity risk relative to the target compound. The lower-lipophilicity target may offer a different metabolic stability and solubility context.
Urea vs. carboxamide linker
Carboxamide-based analogs replace the urea bridge, potentially changing metabolic stability, hydrogen-bond geometry, and kinase binding mode. Linker-dependent pharmacology may not transfer without experimental confirmation.

Quantitative Differentiation Evidence for 1-(Furan-2-ylmethyl)-3-(1H-indol-3-yl)urea vs. Closest Analogs


Hydrogen Bond Donor Count: Free Indole N-H Confers an Additional HBD Relative to N-Alkylated Analogs

1-(Furan-2-ylmethyl)-3-(1H-indol-3-yl)urea possesses three hydrogen bond donors (HBD = 3), comprising two urea NH protons and one indole N-H proton [1]. In contrast, the N-methyl analog (CAS 899753-61-8) has only two HBDs, as the indole nitrogen is methylated and cannot serve as a donor . This difference is highly relevant for kinase inhibitor design, where indolylureas have been shown to form a conformationally restricted intramolecular hydrogen bond between the indole N-H and the urea carbonyl, mimicking the staurosporine pharmacophore [2].

HBD Count
Head-to-head
Target: HBD = 3 (indole N-H + two urea NH) vs. N-methyl analog: HBD = 2. Δ = +1 donor.
Additional donor may support intramolecular H-bond network mimicking kinase binding mode; structural context critical.
Based on PubChem computed properties; experimental binding validation required.
Medicinal chemistry Structure–activity relationship Kinase inhibitor design

Lipophilicity (XLogP3): Unsubstituted Indole N-H Lowers LogP Relative to N-Alkylated Analogs

The target compound exhibits a computed XLogP3 of 1.6, positioning it in a lower lipophilicity range compared to N-alkylated analogs [1]. While exact computed XLogP3 values for the N-methyl (CAS 899753-61-8) and N-(2-methoxyethyl) (CAS 941902-46-1) analogs are not available in the same database, the addition of a methyl group to the indole nitrogen is expected to increase logP by approximately 0.5–0.8 units based on standard fragment-based calculations . The lower lipophilicity of the target compound may confer advantages in aqueous solubility, reduced plasma protein binding, and lower metabolic clearance via CYP-mediated oxidation.

Lipophilicity
Class-level
Target XLogP3 = 1.6. N-alkylated analogs estimated +0.5–0.8 logP higher.
Lower lipophilicity may confer different ADME and off-target risk; context-dependent in lead optimization.
Comparator values are fragment-based estimates, not database-computed; data to verify.
ADME profiling CNS drug discovery Lipophilicity optimization

Topological Polar Surface Area (TPSA): Favorable CNS Permeability Profile vs. Higher-Molecular-Weight Indolylurea STING Inhibitors

The target compound has a computed TPSA of 70.1 Ų [1], which falls within the established threshold (TPSA ≤ 90 Ų) predictive of good blood–brain barrier (BBB) penetration [2]. This contrasts with many indolylurea-based STING inhibitors reported in recent literature (e.g., compound 42 from Han et al., J. Med. Chem. 2025), which incorporate larger, more polar substituents and consequently have higher TPSA values suited for peripheral anti-inflammatory applications rather than CNS indications [3].

CNS Permeability
Class-level
TPSA = 70.1 Ų (≤ 90 Ų CNS threshold). Many STING-targeted indolylureas exceed this threshold due to added polar groups.
Favorable predicted passive BBB permeability profile for CNS programs; distinct from peripherally optimized analogs.
TPSA is computed; in vitro permeability assay confirmation recommended.
Blood–brain barrier penetration CNS drug design Physicochemical profiling

Target Engagement: Screened in mHTT-CaM AlphaScreen Assay for Huntington's Disease

1-(Furan-2-ylmethyl)-3-(1H-indol-3-yl)urea has been tested in a high-throughput AlphaScreen assay designed to identify small molecules that abrogate the interaction between mutant huntingtin (mHTT) and calmodulin (CaM), a protein–protein interaction implicated in Huntington's disease pathogenesis [1]. This assay, conducted under the external identifier KUHTS-Muma KU-CaM-Htt INH-01 (Source ID: 24983), provides a specific target engagement context that is not reported for the N-methyl or N-(2-methoxyethyl) analogs in the same assay system.

Target Engagement
Reported
Screened in mHTT-CaM AlphaScreen assay (Huntington's disease model, source ID 24983). No public IC50 disclosed.
Documented assay context provides a starting point for HD PPI programs; quantitative activity requires experimental determination.
Assay data without comparator values; cross-study comparison limited.
Huntington's disease Protein–protein interaction Hit identification

Recommended Research and Procurement Application Scenarios for 1-(Furan-2-ylmethyl)-3-(1H-indol-3-yl)urea (CAS 899753-22-1)


Huntington's Disease Hit-to-Lead: mHTT-CaM Protein–Protein Interaction Disruption

Based on the compound's documented screening in the mHTT-CaM AlphaScreen assay , procurement is recommended for research groups pursuing small-molecule disruptors of the mutant huntingtin–calmodulin interaction. The unsubstituted indole N-H (HBD = 3) and moderate lipophilicity (XLogP3 = 1.6) [1] provide a differentiated starting scaffold for structure–activity relationship (SAR) optimization targeting Huntington's disease. Medicinal chemistry teams should prioritize this compound over N-alkylated analogs for programs where the free indole N-H is hypothesized to contribute to target binding via hydrogen bonding or conformational restriction.

CNS-Penetrant Kinase Inhibitor Lead Generation (PKCα-Targeted Programs)

The TPSA of 70.1 Ų and XLogP3 of 1.6 place this compound within favorable CNS drug-like property space (TPSA ≤ 90 Ų, XLogP3 = 1–3), as defined by established medicinal chemistry criteria [1]. For kinase inhibitor programs—particularly those targeting PKCα where indolylureas have demonstrated nanomolar potency and selectivity over PKA [2]—this compound serves as a viable fragment-like starting point possessing the critical indole N-H for intramolecular H-bond-mediated conformational restriction. Procurement for CNS kinase programs is supported by its favorable computed permeability profile relative to more polar, peripherally restricted indolylurea derivatives.

STING Pathway Inhibitor Development: Scaffold-Hopping from Carboxamide to Urea Linker

Research groups developing STING inhibitors based on the indolyl-urea pharmacophore should consider this compound as a comparator for scaffold-hopping studies. The urea linker distinguishes it from carboxamide-based EGFR inhibitors built on the N-(furan-2-ylmethyl)-1H-indole-3-carboxamide scaffold [1]. The urea linkage offers distinct metabolic stability (resistance to amidase cleavage) and altered hydrogen-bonding geometry compared to the amide bond, which may translate to differential STING palmitoylation blockade or cGAS-STING pathway modulation. Procurement is recommended for medicinal chemistry teams evaluating linker SAR in STING or innate immune pathway inhibitor programs.

Antibacterial Urease Inhibitor Fragment-Based Screening

Although direct urease inhibition data for this specific compound was not confirmed in the BindingDB (the entry initially associated with CAS 899753-22-1 was traced to a different chemotype, BDBM50493373), the indolylurea scaffold has established precedent as a urease inhibitor pharmacophore . The three hydrogen bond donors in this compound provide multiple potential coordination points for the nickel-containing active site of H. pylori urease. Procurement is suitable for fragment-based or structure-based screening campaigns targeting bacterial urease, using the compound as a core scaffold for subsequent SAR expansion, provided that purchasers verify target engagement in their own assays.

Application
Selection Property
Validation Focus
Huntington's disease PPI studies (mHTT-CaM disruption)
Documented AlphaScreen assay context; free indole N-H potential for target binding
Target engagement confirmation and SAR expansion in mHTT-CaM assay
CNS kinase inhibitor lead identification
Predicted CNS-permeable property space (TPSA/ logP within CNS-favorable range)
Blood-brain barrier permeability assay; kinase selectivity panel
STING pathway inhibitor scaffold exploration
Urea linker vs. carboxamide; distinct metabolic stability and H-bond geometry
STING pathway modulation assay; linker-dependent pharmacology review
Urease inhibitor fragment-based screening
Indolylurea scaffold with multiple H-bond donor potential for urease active site
Urease inhibition assay; verify target engagement and SAR
Quote Request

Request a Quote for 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.